molecular formula C7H3ClF3N3O B15308137 4-Azido-2-chloro-1-trifluoromethoxybenzene

4-Azido-2-chloro-1-trifluoromethoxybenzene

Cat. No.: B15308137
M. Wt: 237.56 g/mol
InChI Key: UMFQDTATOCHIJH-UHFFFAOYSA-N
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Description

4-azido-2-chloro-1-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C7H3ClF3N3O It is characterized by the presence of an azido group (-N3), a chloro group (-Cl), and a trifluoromethoxy group (-OCF3) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-azido-2-chloro-1-(trifluoromethoxy)benzene typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloro-1-(trifluoromethoxy)benzene.

    Azidation Reaction: The azido group is introduced through a nucleophilic substitution reaction. Sodium azide (NaN3) is commonly used as the azide source. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution.

Industrial Production Methods

While specific industrial production methods for 4-azido-2-chloro-1-(trifluoromethoxy)benzene are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring safety protocols for handling azides, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-azido-2-chloro-1-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can participate in substitution reactions, where it can be replaced by other nucleophiles.

    Reduction Reactions: The azido group can be reduced to an amine group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.

    Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3) in DMF.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products Formed

    Substitution: Formation of various substituted benzene derivatives.

    Reduction: Formation of 2-chloro-1-(trifluoromethoxy)aniline.

    Cycloaddition: Formation of triazole derivatives.

Scientific Research Applications

4-azido-2-chloro-1-(trifluoromethoxy)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Employed in bioconjugation techniques to label biomolecules with azide groups for click chemistry applications.

    Medicine: Potential use in drug discovery and development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-azido-2-chloro-1-(trifluoromethoxy)benzene depends on the specific reactions it undergoes. For example:

    Substitution Reactions: The azido group acts as a leaving group, allowing nucleophiles to attack the benzene ring.

    Reduction Reactions: The azido group is reduced to an amine, which can then participate in further chemical transformations.

    Cycloaddition Reactions: The azido group forms a triazole ring through a 1,3-dipolar cycloaddition mechanism.

Comparison with Similar Compounds

4-azido-2-chloro-1-(trifluoromethoxy)benzene can be compared with other azido-substituted benzene derivatives:

    4-azido-2-chlorobenzene: Lacks the trifluoromethoxy group, resulting in different reactivity and properties.

    4-azido-1-(trifluoromethoxy)benzene: Lacks the chloro group, affecting its chemical behavior.

    2-azido-1-(trifluoromethoxy)benzene: The position of the azido group changes, leading to different reaction pathways.

Properties

Molecular Formula

C7H3ClF3N3O

Molecular Weight

237.56 g/mol

IUPAC Name

4-azido-2-chloro-1-(trifluoromethoxy)benzene

InChI

InChI=1S/C7H3ClF3N3O/c8-5-3-4(13-14-12)1-2-6(5)15-7(9,10)11/h1-3H

InChI Key

UMFQDTATOCHIJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N=[N+]=[N-])Cl)OC(F)(F)F

Origin of Product

United States

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